MDM2/X pDI
Description
Properties
Molecular Formula |
C71H98N16O20 |
|---|---|
Molecular Weight |
1495.657 |
IUPAC Name |
Leu-Thr-Phe-Glu-His-Tyr-Trp-Ala-Gln-Leu-Thr-Ser |
InChI |
InChI=1S/C71H98N16O20/c1-35(2)25-46(72)61(96)86-58(38(6)89)69(104)84-52(27-40-13-9-8-10-14-40)65(100)79-49(22-24-57(93)94)63(98)83-54(30-43-32-74-34-76-43)67(102)81-51(28-41-17-19-44(91)20-18-41)66(101)82-53(29-42-31-75-47-16-12-11-15-45(42)47)64(99)77-37(5)60(95)78-48(21-23-56(73)92)62(97)80-50(26-36(3)4)68(103)87-59(39(7)90)70(105)85-55(33-88)71(106)107/h8-20,31-32,34-39,46,48-55,58-59,75,88-91H,21-30,33,72H2,1-7H3,(H2,73,92)(H,74,76)(H,77,99)(H,78,95)(H,79,100)(H,80,97)(H,81,102)(H,82,101)(H,83,98)(H,84,104)(H,85,105)(H,86,96)(H,87,103)(H,93,94)(H,106,107)/t37-,38+,39+,46-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-/m0/s1 |
InChI Key |
GLLJROCIIOPSCB-MQEOCOHRSA-N |
SMILES |
O=C(N[C@@H]([C@H](O)C)C(N[C@@H](CC1=CC=CC=C1)C(N[C@@H](CCC(O)=O)C(N[C@@H](CC2=CNC=N2)C(N[C@@H](CC3=CC=C(C=C3)O)C(N[C@@H](CC4=CNC5=CC=CC=C45)C(N[C@@H](C)C(N[C@@H](CCC(N)=O)C(N[C@@H](CC(C)C)C(N[C@@H]([C@H](O)C)C(N[C@@H](CO)C(O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@H](CC(C)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MDM2/X pDI |
Origin of Product |
United States |
Discovery and Initial Characterization of Mdm2/x Pdi Peptides
Comparative Binding Affinity and Selectivity Analysis
Following the identification of lead peptides, a crucial step is to quantitatively characterize their binding properties. This involves determining their affinity for the target proteins (MDM2 and MDMX) and assessing their selectivity. Such analyses provide a deeper understanding of the molecular interactions and guide further optimization efforts.
Fluorescence Polarization (FP) is a widely used biophysical technique for studying molecular interactions in solution. nih.govnih.govbmglabtech.com The assay is based on the principle that when a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly and emits depolarized light. nih.gov However, when the tracer binds to a much larger molecule, its tumbling is slowed, and the emitted light remains highly polarized. nih.govbpsbioscience.com
This method is particularly well-suited for HTS and for quantifying the binding affinity of peptides like pDI to MDM2 and MDMX. nih.govnih.gov In a typical competitive FP assay, a fluorescently labeled p53-like peptide is used as a probe. The ability of an unlabeled inhibitor, such as pDI, to displace the fluorescent probe from its complex with MDM2 or MDMX is measured by a decrease in fluorescence polarization. nih.gov This approach was used to analyze the binding affinity of pDI to both MDM2 and MDMX. nih.gov
The binding affinity and inhibitory potency of pDI have been quantified using key pharmacological metrics such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). sciencesnail.compromegaconnections.compromegaconnections.com
The dissociation constant (Kd) is a measure of the intrinsic binding affinity between a ligand and its protein target; a lower Kd value signifies a tighter interaction. promegaconnections.com Using fluorescence polarization, the Kd of pDI for MDM2 was determined to be 1 nM , and for MDMX, it was 3 nM . nih.gov These values indicate very high-affinity binding to both proteins, significantly stronger than the native p53 peptide, which has Kd values of 160 nM and 260 nM for MDM2 and MDMX, respectively. nih.gov
The inhibition constant (IC50) measures the concentration of an inhibitor required to reduce a specific biological activity by 50%. promegaconnections.com In this context, it reflects the peptide's functional potency in disrupting the p53-protein complex. Using an ELISA-based assay, the IC50 values for pDI inhibiting the binding of full-length p53 to MDM2 and MDMX were found to be 44 nM and 550 nM , respectively. nih.gov This demonstrates that pDI is a potent dual inhibitor, although it shows a preference for inhibiting the MDM2-p53 interaction over the MDMX-p53 interaction. nih.gov Further structure-based design led to the development of derivative peptides, such as pDIQ, which exhibited a 5-fold increase in potency. nih.gov
| Compound | Target | Binding Affinity (Kd) | Inhibition (IC50) |
|---|---|---|---|
| pDI | MDM2 | 1 nM | 44 nM |
| pDI | MDMX | 3 nM | 550 nM |
| p53 peptide | MDM2 | 160 nM | Not Available |
| p53 peptide | MDMX | 260 nM | Not Available |
| pDIQ | MDM2 | Not Available | 8 nM |
| pDIQ | MDMX | Not Available | 110 nM |
The primary goal in the discovery of pDI was to identify a ligand that could dually target the two principal negative regulators of p53: MDM2 and MDMX. nih.gov The characterization of pDI confirms its profile as a potent dual inhibitor. nih.gov The high-affinity binding to both MDM2 and MDMX, as demonstrated by the low nanomolar Kd values, establishes its primary specificity. nih.gov While pDI is approximately 10-fold more potent at inhibiting the MDM2-p53 interaction compared to the MDMX-p53 interaction based on IC50 values, it is still considered a highly effective dual-targeting agent, being about 300-fold more potent than the native p53 peptide in disrupting these interactions. nih.gov The existing research literature primarily focuses on the specificity of pDI for MDM2 and MDMX and does not provide a broader specificity profile against other, less central, regulators of the p53 pathway.
Biochemical Validation of pDI-Target Engagement
In Vitro Inhibition of p53-MDM2/MDMX Complex Formation
Biochemical assays have validated the ability of pDI to effectively disrupt the formation of the p53-MDM2 and p53-MDMX complexes. Enzyme-Linked Immunosorbent Assays (ELISA) were used to measure the inhibitory potency of pDI. The results showed that pDI inhibited the MDM2-p53 interaction with an IC₅₀ value of 10 nM and the MDMX-p53 interaction with an IC₅₀ of 100 nM. researchgate.net
These findings highlight the peptide's potent inhibitory activity against both negative regulators of p53. researchgate.net The potency of pDI is substantially greater—up to 300-fold—than that of the native p53 peptide in disrupting these interactions. nih.govresearchgate.net To confirm that pDI functions by mimicking the binding of p53, a control peptide was synthesized where the three key hydrophobic residues (Phe, Trp, Leu) were mutated to Alanine. This mutant peptide (p3A) failed to inhibit either MDM2 or MDMX, demonstrating that pDI's inhibitory action is dependent on its interaction with the key hydrophobic pockets on the target proteins. researchgate.net
Table 2: In Vitro Inhibitory Activity of pDI
| Target | IC₅₀ (nM) |
|---|---|
| MDM2 | 10 |
| MDMX | 100 |
Competition Assays with Native p53 Peptide Sequences
Competition assays further elucidated the mechanism and potency of pDI. These experiments directly compare the binding affinity of pDI to that of native p53-derived peptides for MDM2 and MDMX. Using techniques such as fluorescence polarization and Surface Plasmon Resonance (SPR)-based competition assays, researchers have quantified the binding affinities. nih.govnih.gov
The results consistently show that pDI competes with p53 for binding to MDM2 and MDMX with a much higher affinity. nih.gov Fluorescence polarization analysis determined the dissociation constant (Kd) for the pDI-MDM2 interaction to be 1 nM and for the pDI-MDMX interaction to be 3 nM. nih.gov In stark contrast, the Kd values for the native p53 peptide (p53p) binding to MDM2 and MDMX were 160 nM and 260 nM, respectively. nih.gov This indicates that pDI binds to MDM2 and MDMX with an affinity that is roughly two orders of magnitude higher than the natural p53 peptide sequence. nih.govnih.gov This superior binding affinity is the basis for its potent ability to displace p53 from MDM2 and MDMX, thereby disrupting the inhibitory complex.
Table 3: Comparative Binding Affinities (Kd)
| Peptide | Binding to MDM2 (Kd, nM) | Binding to MDMX (Kd, nM) |
|---|---|---|
| pDI | 1 | 3 |
| p53p | 160 | 260 |
Structural Biology of Mdm2/x Pdi Interactions
X-ray Crystallography of MDM2/MDMX-pDI Peptide Complexes
X-ray crystallography has been instrumental in elucidating the precise molecular mechanisms by which pDI peptides bind to and inhibit MDM2 and MDMX. These high-resolution structural studies provide a detailed understanding of ligand-protein recognition.
Numerous high-resolution X-ray crystal structures of MDM2 and MDMX in complex with various pDI peptides have been determined, offering critical insights into their binding modes. For instance, co-crystal structures of the N-terminal domains of human MDMX and MDM2 liganded with the peptide pDI and its derivative pDIQ have been reported. These studies typically achieve resolutions in the range of 1.6 Å, providing atomic-level detail of the interactions nih.govpnas.org. Another potent peptide inhibitor, PMI (TSFAEYWNLLSP), has been co-crystallized with synthetic MDM2 and MDMX at 1.6 Å resolution, revealing an extensive, tightened intramolecular hydrogen-bonding network within the bound peptide that contributes to its conformational stability and enhanced binding affinity pnas.orgresearchgate.net. These peptides generally adopt an α-helical conformation upon binding, fitting into a hydrophobic groove on the surface of MDM2 and MDMX nih.govplos.orgacs.org.
A consistent finding across structural studies is the identification of a conserved hydrophobic triad (B1167595) within the pDI peptides that is crucial for high-affinity binding. This triad, typically consisting of phenylalanine (Phe), tryptophan (Trp), and leucine (B10760876) (Leu), corresponds to Phe19, Trp23, and Leu26 in the native p53 transactivation domain nih.govplos.orgacs.orgmdpi.comtum.denih.govpnas.orgplos.orgnih.gov. In many pDI peptides, these are often Phe3, Trp7, and Leu10 nih.govplos.orgpnas.orgnih.gov. These three residues are positioned on one face of the amphipathic α-helix adopted by the peptide and deeply insert into distinct hydrophobic pockets within the MDM2/MDMX binding cleft, contributing the bulk of the binding energy nih.govacs.orgnih.gov.
Beyond this core triad, other residues in pDI peptides can contribute to enhanced binding. For example, in the MDM2 Inhibitory Peptide (MIP), additional hydrophobic surface patches surrounding the core pockets are covered by solvent-exposed residues like Trp4, Tyr6, and Met11, extending the molecular interface and strengthening the interaction plos.org. Similarly, in PMI, Tyr-6 can form cation-π interactions with Lys-94 of MDM2 or Lys-93 of MDMX, further contributing to binding pnas.org.
The binding interfaces of MDM2/MDMX with pDI peptides are predominantly characterized by hydrophobic interactions. The side chains of the Phe-Trp-Leu triad are buried within complementary hydrophobic pockets on the protein surface nih.govplos.orgacs.orgmdpi.comtum.denih.govpnas.org. In addition to these dominant hydrophobic contacts, specific intermolecular hydrogen bonds play a significant role in stabilizing the complexes. For instance, the ε nitrogen atom of Trp23 (p53) or its equivalent in pDI forms a solvent-protected hydrogen bond with Leu54 in MDM2 or Met53 in MDMX tum.denih.gov. Another key hydrogen bond occurs between the backbone amide of Phe19 (p53) and the side-chain amide of Gln72 in MDM2 tum.de. In the PMI-MDM2 complex, the side chain of Tyr-100 of MDM2 forms a hydrogen bond with Leu-10 of PMI, while in the PMI-MDMX complex, Tyr-99 Oη of MDMX forms a hydrogen bond with Ser-11 N of PMI pnas.org.
The following table summarizes key interacting residues and types of interactions observed in MDM2/MDMX-pDI complexes:
| Peptide Residue (p53 equivalent) | MDM2/MDMX Residue | Type of Interaction | Reference |
| Phe19 (Phe3 in pDI/PMI) | Hydrophobic pocket | Hydrophobic | nih.govplos.orgacs.orgmdpi.comtum.denih.govpnas.org |
| Trp23 (Trp7 in pDI/PMI) | Leu54 (MDM2), Met53 (MDMX) | Hydrophobic, Hydrogen bond | nih.govtum.denih.gov |
| Leu26 (Leu10 in pDI/PMI) | Hydrophobic pocket | Hydrophobic | nih.govplos.orgacs.orgmdpi.comtum.denih.govpnas.org |
| Phe19 (backbone) | Gln72 (MDM2) | Hydrogen bond | mdpi.comtum.de |
| Tyr6 (PMI) | Lys94 (MDM2), Lys93 (MDMX) | Cation-π, Hydrophobic | pnas.org |
| Leu10 (PMI) | Tyr100 (MDM2) | Hydrogen bond | pnas.org |
| Ser11 (PMI) | Tyr99 (MDMX) | Hydrogen bond | pnas.org |
Conformational Dynamics and Induced Fit Mechanisms
The binding of pDI peptides to MDM2 and MDMX is not a rigid lock-and-key process but involves conformational dynamics and induced fit mechanisms that influence binding affinity and selectivity.
Specifically, the Leu26 pocket (corresponding to Leu10 in many pDI peptides) differs between the two proteins. In MDMX, this pocket is generally smaller due to the presence of Met53, which is larger than the corresponding Leu54 in MDM2 nih.govresearchgate.net. Additionally, the Pro95-Tyr99 regions in MDM2 and MDMX exhibit different shapes nih.gov. The side chains of Met53 and Tyr99 in MDMX can protrude into the binding groove, making the hydrophobic cleft shallower and less accessible compared to MDM2 salk.eduresearchgate.net. This difference can explain why some small molecules, like Nutlin-3a, bind effectively to MDM2 but poorly to MDMX nih.govsalk.edu.
Interestingly, certain pDI peptides can induce specific conformational changes. For example, the C-terminal residue Pro-12 of the PMI peptide can induce the formation of a novel hydrophobic cleft in MDMX, a feature not observed in p53-bound MDM2 or MDMX structures pnas.org. This induced cleft provides an opportunity for fine-tuning the affinity and specificity of MDM2/MDMX inhibitors pnas.org.
The N-terminal domain of MDM2, particularly residues 16-24, contains a "flexible lid domain" that plays a crucial role in regulating access to the p53-binding site and influencing ligand selectivity salk.edumdpi.comresearchgate.netnih.govnih.govplos.org. This lid region is intrinsically disordered in its apo (unbound) state and can exchange between 'open' and 'closed' disordered conformational states researchgate.netplos.org.
Mechanistic Insights into Mdm2/x Pdi Functional Activity
Reactivation of the p53 Tumor Suppressor Pathway
The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. mdpi.com Its activity is tightly regulated by the oncoproteins MDM2 and its homolog MDMX. nih.gov In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the inactivation of p53, thereby promoting cancer cell survival. nih.govnih.gov MDM2/X pDI is a 12-residue peptide identified through phage display that acts as a dual inhibitor of both MDM2 and MDMX. nih.govnih.gov
Disruption of p53-MDM2/MDMX Protein-Protein Interactions in Cellular Contexts
This compound functions by directly competing with p53 for binding to the N-terminal domains of both MDM2 and MDMX. nih.govnih.gov Structural studies have revealed that the p53 peptide adopts an α-helical conformation when bound to MDM2 or MDMX, with key hydrophobic residues being crucial for this interaction. nih.gov this compound mimics this interaction, effectively displacing p53 from its negative regulators. nih.govnih.gov The inhibitory activity of pDI has been quantified, showing a high potency in disrupting these protein-protein interactions. researchgate.net
A derivative of the pDI peptide, termed pDIQ, was developed with four amino acid substitutions, resulting in a 5-fold increase in potency against both MDM2 and MDMX. nih.gov This enhanced affinity is attributed to the ability of pDIQ to induce conformational changes in the binding site of MDMX, creating a unique hydrophobic pocket that accommodates the peptide. nih.gov The ability of this compound to simultaneously target both MDM2 and MDMX is a significant advantage, as small-molecule inhibitors like Nutlins are often ineffective against MDMX. nih.gov
Induction of p53 Accumulation and Stabilization
By disrupting the p53-MDM2/MDMX complexes, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. nih.govnih.gov MDM2 acts as an E3 ubiquitin ligase, targeting p53 for destruction and thereby keeping its cellular levels low in unstressed cells. nih.gov The inhibition of this interaction by this compound leads to the stabilization and accumulation of the p53 protein within the cell. nih.gov This accumulation is a critical step in the reactivation of the p53 pathway, allowing p53 to exert its tumor-suppressive functions.
Modulation of p53 Post-Translational Modifications (e.g., phosphorylation, acetylation)
While direct studies detailing the specific effects of the this compound peptide on p53 post-translational modifications are limited, its mechanism of action strongly implies an indirect influence. The binding of MDM2 to p53 is known to be regulated by post-translational modifications such as phosphorylation and acetylation. nih.gov For instance, phosphorylation of p53 at serine 15 and serine 20, often occurring in response to cellular stress, can inhibit MDM2 binding. nih.gov Conversely, MDM2 can recruit histone deacetylases (HDACs) to deacetylate p53, making it more susceptible to ubiquitination.
By preventing the initial binding of MDM2 to p53, this compound likely creates a cellular environment where p53 is more accessible to kinases and acetyltransferases. This would potentiate the phosphorylation and acetylation of p53, which are generally associated with its activation and stabilization. amegroups.org However, further research is required to specifically delineate the direct impact of this compound on the landscape of p53 post-translational modifications.
Functional Consequences on p53 Downstream Effectors
The stabilization and activation of p53 by this compound triggers a cascade of downstream events, ultimately leading to the suppression of tumor cell growth.
Transcriptional Activation of p53 Target Genes (e.g., CDKN1A/p21)
Once activated, p53 functions as a transcription factor, binding to specific DNA sequences to regulate the expression of a multitude of target genes. youtube.com One of the most critical of these is CDKN1A, which encodes the p21 protein. researchgate.net The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints. nih.govnih.gov
Induction of Cellular Apoptosis in p53-Wild-Type Cancer Cells
A primary outcome of robust p53 activation in cancer cells is the induction of apoptosis, or programmed cell death. jci.orgnih.gov By disrupting the p53-MDM2/MDMX interaction, this compound has been shown to be a potent inducer of apoptosis in cancer cells that retain wild-type p53. nih.govnih.gov This pro-apoptotic effect is a direct consequence of the transcriptional activation of p53 target genes that are involved in the apoptotic pathway.
The ability of this compound to induce apoptosis highlights its therapeutic potential. nih.govresearchgate.net The selective killing of cancer cells while sparing normal cells is a cornerstone of effective cancer therapy, and the p53-dependent nature of this compound-induced apoptosis provides a clear rationale for its use in tumors with a functional p53 pathway.
Promotion of Cell Cycle Arrest
The inhibition of the Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX) protein interaction by dual peptide inhibitors (pDI) is a critical mechanism for inducing cell cycle arrest. In cells with wild-type p53, MDM2 and MDMX are primary negative regulators that keep p53 levels low. frontiersin.orgnih.govtufts.edu MDM2, an E3 ubiquitin ligase, targets p53 for degradation by the proteasome, while MDMX, although lacking robust E3 ligase activity towards p53, binds to and inhibits its transcriptional activity. nih.govtufts.educore.ac.uk By disrupting the p53-MDM2 and p53-MDMX interactions, a pDI prevents p53 degradation and inhibition. nih.govnih.gov This leads to the accumulation and activation of p53, which can then transcriptionally activate target genes involved in cell cycle control, such as p21. youtube.com Increased p53 levels typically result in cell cycle arrest, primarily at the G1/S and G2/M checkpoints, allowing time for DNA repair or, if the damage is too severe, initiating apoptosis. frontiersin.orgbiorxiv.org
Interestingly, the disruption of MDM2/MDMX function can also induce cell cycle arrest through p53-independent pathways. nih.govnih.gov In cells lacking wild-type p53, the loss of MDM2 or MDMX, or the inhibition of the E3 ligase activity of the MDM2-MDMX heterocomplex, has been shown to cause cell cycle arrest. nih.gov This arrest is associated with a decrease in the levels of key cell cycle regulators like E2F1, E2F3, and the p53 homolog p73. nih.gov This suggests that the MDM2/MDMX complex plays a p53-independent role in promoting cell cycle progression, potentially by regulating the activity of the E2F family and p73. nih.govresearchgate.net Therefore, a pDI could promote cell cycle arrest by not only activating p53 but also by interfering with these p53-independent pro-proliferative functions.
| Cell Cycle Phase | Key Regulators Affected by MDM2/X Inhibition | Outcome |
| G1/S Transition | p53, p21, E2F1 | Arrest frontiersin.orgembopress.orgnih.gov |
| G2/M Transition | p53 | Arrest frontiersin.org |
| p53-Independent | E2F1, E2F3, p73 | Arrest nih.gov |
Impact on Ubiquitin-Proteasome System Dynamics
MDM2's stability is tightly controlled, in large part through its own E3 ligase activity leading to autoubiquitination and subsequent proteasomal degradation. cytoskeleton.com This forms a crucial part of the autoregulatory feedback loop with p53. The interaction between MDM2 and MDMX is a key factor in regulating this process. MDM2 and MDMX can form a more stable heterodimer through their C-terminal RING domains. nih.govnih.gov This heterodimerization is thought to inhibit the autoubiquitination of MDM2, thereby stabilizing it. nih.gov
However, the relationship is complex, as other evidence suggests MDMX can also be a substrate for MDM2-mediated degradation. nih.govresearchgate.net The balance between these activities may depend on the relative cellular concentrations of MDM2, MDMX, and p53. core.ac.uk When p53 is present, it can become the preferential substrate for the MDM2/MDMX E3 ligase complex. core.ac.uk In the absence of p53, MDMX-oriented ubiquitination may protect MDM2 from degradation. core.ac.uk Furthermore, other E3 ligases, such as MARCH7, can catalyze the Lys63-linked polyubiquitination of MDM2, which impedes its autoubiquitination and leads to its stabilization. embopress.org A pDI, by targeting the p53-binding domain on MDM2/X, primarily functions to liberate p53. Its direct effect on MDM2 autoubiquitination is likely indirect, stemming from alterations in the dynamic equilibrium of MDM2, MDMX, and p53 complexes within the cell.
MDMX is a critical substrate for the E3 ligase activity of MDM2. nih.govnih.govbohrium.com The formation of an MDM2-MDMX heterodimer, mediated by their respective RING domains, is required for MDM2 to efficiently polyubiquitinate MDMX, targeting it for proteasomal degradation. nih.gov This process is an essential control mechanism, as the degradation of the inhibitor MDMX leads to further activation of p53. nih.gov
This regulatory action is stimulated by cellular stress signals. For instance, the ARF tumor suppressor, induced by oncogenic signals, can bind to MDM2 and differentially regulate its E3 ligase activity. While ARF inhibits MDM2-mediated ubiquitination of p53, it promotes the ubiquitination and subsequent degradation of MDMX. nih.govnih.gov Similarly, DNA damage can lead to increased MDM2 levels, which in turn enhances the degradation of MDMX, contributing to a robust p53 response. nih.govnih.gov Thus, the MDM2/MDMX complex acts as a central hub that integrates various stress signals to fine-tune p53 activity, in part by controlling the stability of MDMX itself.
The ubiquitination status of the MDM2/MDMX-p53 components is dynamically regulated by deubiquitinating enzymes (DUBs), which reverse the ubiquitination process. core.ac.uk A key DUB in this network is the Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP). nih.gov USP7 plays a crucial but complex role, as it can deubiquitinate and stabilize p53, MDM2, and MDMX. nih.govnih.govresearchgate.net
Under normal, stress-free conditions, USP7 is believed to predominantly stabilize MDM2 and MDMX, which keeps p53 levels in check. nih.gov The binding affinity between USP7 and MDM2 is significantly stronger than that between USP7 and p53, suggesting that in a competitive environment, USP7 preferentially forms a complex with MDM2. nih.govplos.org By removing ubiquitin chains from MDM2 and MDMX, USP7 protects them from proteasomal degradation, thereby promoting their p53-inhibitory functions. nih.govnih.gov Consequently, the inhibition of USP7 leads to the degradation of MDM2 and MDMX, resulting in p53 activation, cell cycle arrest, and apoptosis. nih.govnih.govresearchgate.net A pDI inhibitor acts downstream of USP7, preventing the interaction of the stabilized MDM2/MDMX with p53. The interplay between DUBs like USP7 and E3 ligases like the MDM2/MDMX complex creates a finely balanced system that allows for rapid adjustments of p53 stability and activity in response to cellular needs.
| Protein | Role in Ubiquitination | Regulated By | Effect of Regulation |
| MDM2 | E3 Ligase; Autoubiquitination | MDMX, MARCH7, USP7 | Heterodimerization with MDMX inhibits autoubiquitination. USP7 deubiquitinates and stabilizes. |
| MDMX | Substrate of MDM2 | MDM2, ARF, USP7 | Ubiquitinated by MDM2 for degradation. Stabilized by USP7. |
| p53 | Substrate of MDM2 | MDM2/MDMX, USP7 | Ubiquitinated by MDM2 for degradation. Stabilized by USP7. |
Exploration of p53-Independent Mechanisms
A growing body of evidence indicates that MDM2 and the MDM2/MDMX complex have numerous functions independent of p53. nih.govnih.govmdpi.com These functions are implicated in diverse cellular processes, including cell cycle control, apoptosis, and genome stability. nih.govresearchgate.net MDM2's E3 ligase activity is not restricted to p53, and it can ubiquitinate other substrates. The disruption of the MDM2/MDMX complex could therefore have wide-ranging, p53-independent consequences.
Modulation of Other Signaling Networks by MDM2/MDMX Inhibitors
Crosstalk with the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, immunity, cell survival, and proliferation. Intriguingly, MDM2 has been identified as a key modulator of NF-κB activity. MDM2 can act as a co-transcription factor for NF-κB, influencing the expression of cytokine promoters and thereby contributing to inflammatory responses nih.govnih.gov.
MDM2 inhibitors have been shown to possess potent anti-inflammatory effects by antagonizing NF-κB signaling nih.govnih.gov. For instance, the MDM2 inhibitor Nutlin-3 has been demonstrated to significantly attenuate lipopolysaccharide (LPS)-induced NF-κB activation in retinal pigment epithelium cells, a process that is independent of p53 function arvojournals.org. This suggests a therapeutic potential for MDM2 inhibitors in managing inflammatory conditions. The regulatory relationship is complex, as MDM2 can either promote or suppress NF-κB signaling depending on the cellular context and the basal level of NF-κB activity nih.gov. In some instances, MDM2 can induce the expression of the p65 subunit of NF-κB in a p53-independent manner ashpublications.org. This intricate interplay highlights the nuanced effects of MDM2 inhibition on inflammatory and survival pathways.
Regulation of the HIF-1α Hypoxia Response
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor survival and angiogenesis. Recent studies have unveiled a direct regulatory link between MDM2 and HIF-1α.
MDM2 can function as an E3 ubiquitin ligase for HIF-1α, mediating its degradation under hypoxic conditions in a proteasome-dependent manner nih.gov. This regulation is itself controlled by the PTEN-PI3K-AKT signaling axis nih.gov. In retinoblastoma cells, MDM2 expression positively correlates with HIF-1α levels and negatively with the von Hippel-Lindau protein (pVHL), a primary regulator of HIF-1α degradation. MDM2 was found to directly interact with and promote the ubiquitination and degradation of pVHL, leading to an increase in HIF-1α researchgate.netnih.gov. Consequently, inhibition of MDM2 with specific inhibitors can lead to a decrease in HIF-1α levels, contributing to reduced tumor cell survival under hypoxic conditions researchgate.netnih.gov. The MDM2 inhibitor Nutlin-3 has also been shown to inactivate HIF-1 when p53 becomes functional, suggesting a link between these pathways embopress.org.
Interaction with the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved pathway that governs cell fate decisions, proliferation, and apoptosis. Aberrant Notch signaling is implicated in various cancers. Evidence points to a functional interaction between MDM2 and the Notch pathway.
MDM2 can physically interact with the intracellular domain of Notch (NICD) and regulate its stability and activity nih.govbiorxiv.org. Specifically, MDM2 can mediate the ubiquitination and subsequent degradation of Notch4, and this process is influenced by the presence of p53, suggesting the formation of a trimeric complex between MDM2, Notch, and p53 nih.gov. The inhibition of Notch signaling is being explored as a cancer therapy, and the crosstalk with the MDM2/p53 axis presents potential avenues for combination therapies nih.gov. The use of MDM2 inhibitors in conjunction with Notch inhibitors may enhance therapeutic efficacy in certain cancer types biorxiv.org.
Interactive Data Table: Modulation of Signaling Networks by MDM2/MDMX Inhibitors
| Signaling Pathway | Key Protein(s) Interacting with MDM2/MDMX | Effect of MDM2/MDMX Inhibition | Research Findings |
| NF-κB | p65 (RelA) | Attenuation of NF-κB activation | MDM2 acts as a co-transcription factor for NF-κB. Inhibitors show anti-inflammatory effects by blocking NF-κB signaling in a p53-independent manner. nih.govnih.govarvojournals.org |
| Hypoxia (HIF-1α) | HIF-1α, pVHL | Decreased HIF-1α stability and activity | MDM2 can mediate the ubiquitination and degradation of both HIF-1α and its negative regulator pVHL, leading to complex regulation of the hypoxia response. nih.govresearchgate.netnih.gov |
| Notch | Notch Intracellular Domain (NICD) | Potential modulation of Notch activity | MDM2 interacts with and can mediate the ubiquitination of NICD, influencing its stability and signaling output. nih.govbiorxiv.org |
Preclinical Development and Optimization Strategies for Mdm2/x Pdi Analogs
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding the molecular interactions that govern the binding of pDI analogs to MDM2 and MDMX. By systematically modifying the peptide sequence and observing the effects on binding affinity and function, researchers can rationally design more potent and specific inhibitors.
Rational Design of pDI Derivatives with Enhanced Potency (e.g., pDIQ)
Rational design, guided by structural biology, has led to the development of highly potent pDI derivatives. nih.gov An exemplary case is the creation of pDIQ, a quadruple mutant of the original pDI peptide. nih.gov The design of pDIQ was informed by co-crystal structures of MDM2 and MDMX in complex with pDI and its single-mutant derivative, pDI6W. nih.gov
The parent pDI peptide binds to both MDM2 and MDMX in a helical conformation, primarily through a triplet of key residues (Phe3, Trp7, Leu10) that mimic the p53 helix residues (Phe19, Trp23, Leu26). nih.gov Structural analysis revealed opportunities to improve binding, particularly to MDMX, by substituting other residues. nih.gov This led to the design of pDIQ, which incorporates four amino acid substitutions: L1E, Y6W, A8S, and T11L. nih.gov This rationally designed peptide exhibited a five-fold increase in inhibitory potency against both MDM2 and MDMX compared to the parent pDI peptide. nih.gov
| Compound | Target | IC50 (nM) | Fold Increase in Potency vs. pDI |
| pDI | MDM2 | 44 | - |
| pDI | MDMX | 550 | - |
| pDIQ | MDM2 | 8 | 5.5 |
| pDIQ | MDMX | 110 | 5 |
This table summarizes the inhibitory potency (IC50) of pDI and its rationally designed analog, pDIQ, against MDM2 and MDMX, highlighting the enhanced potency achieved through targeted amino acid substitutions. nih.gov
Structural studies of the pDIQ-MDMX complex revealed significant conformational changes in the peptide, allowing it to access a unique hydrophobic site on MDMX, which contributes to its high-affinity binding. nih.gov This combined approach of structural biology and rational design resulted in one of the most potent peptide inhibitors of MDM2 reported to date. nih.gov
Amino Acid Substitutions and Their Impact on Binding and Function
Systematic mutational analyses, such as alanine scanning, have been instrumental in dissecting the energetic contributions of individual amino acids to the binding of pDI analogs to MDM2 and MDMX. nih.gov These studies help identify "hot spots"—residues that are critical for the interaction.
In a related peptide inhibitor, PMI, which shares the critical Phe-Trp-Leu triad (B1167595) with pDI, alanine scanning revealed the profound impact of specific residues. nih.gov
Most Critical Residues : The substitution of Phe3 or Trp7 with alanine resulted in a loss of binding affinity by at least five orders of magnitude, confirming their essential role in anchoring the peptide into the hydrophobic cleft of MDM2/X. nih.gov
Interestingly, substitutions can also enhance binding. The N8A mutation in the PMI peptide unexpectedly turned it into an extremely potent dual inhibitor, with a Kd value of 490 pM for MDM2 and 2.4 nM for MDMX. nih.gov This highlights that residues outside the primary binding triad can have a substantial influence on affinity and specificity. The binding affinities for pDI and a single mutant derivative, pDI6W, further illustrate the impact of single substitutions. The Y6W mutation in pDI6W led to improved inhibitory properties over the parent peptide. nih.gov
| Peptide | Target | Dissociation Constant (Kd) |
| pDI | MDM2 | 1 nM |
| pDI | MDMX | 3 nM |
| p53p | MDM2 | 160 nM |
| p53p | MDMX | 260 nM |
This table displays the binding affinities (Kd) of the pDI peptide compared to the native p53 peptide (p53p) for both MDM2 and MDMX, as determined by fluorescence polarization. nih.gov
Strategies for Improved Peptide Drug Properties
A major hurdle for peptide-based inhibitors is their generally poor drug-like properties, including low metabolic stability and inefficient cell penetration. nih.gov Several innovative strategies have been developed to overcome these limitations.
Hydrocarbon Stapling for α-Helical Stability and Cell Permeability (e.g., ATSP-7041, SAH-p53)
Hydrocarbon stapling is a chemical strategy used to constrain a peptide into its bioactive α-helical conformation. This is achieved by introducing two unnatural amino acids bearing olefinic side chains, which are then covalently linked ("stapled") via a ring-closing metathesis reaction. This pre-organization into a stable helix reduces the entropic penalty of binding and can enhance target affinity, protease resistance, and cell permeability. nih.gov
ATSP-7041 is a stapled peptide developed as a potent dual inhibitor of both MDM2 and MDMX. nih.govpnas.org It was designed to improve upon earlier stapled peptides like SAH-p53-8, which showed limited potency under more stringent physiological conditions. pnas.orgnih.gov ATSP-7041 binds to both MDM2 and MDMX with high nanomolar affinity and demonstrates robust, p53-dependent tumor growth suppression in xenograft models. nih.gov A high-resolution crystal structure revealed that the hydrocarbon staple itself makes direct contact with the target protein, contributing to the binding affinity. nih.gov This highlights that the staple is not merely a structural constraint but can be an active pharmacophore. nih.govresearchgate.net
| Compound | Target | Binding Affinity (KD, nM) |
| ATSP-7041 | MDM2 | 22.8 |
| ATSP-7041 | MDMX | 49.3 |
| Nutlin-3a | MDM2 | 179 |
| Nutlin-3a | MDMX | >50,000 |
This table compares the binding affinities of the stapled peptide ATSP-7041 and the small-molecule inhibitor Nutlin-3a to MDM2 and MDMX, demonstrating the potent dual-inhibitory action of ATSP-7041. pnas.org
Incorporation of Cell-Penetrating Peptides (CPPs) and Stable Scaffolds
To overcome the challenge of cellular uptake, pDI analogs have been fused with cell-penetrating peptides (CPPs). nih.gov CPPs are short peptides capable of translocating across the cell membrane and can be used to deliver otherwise impermeable cargo, such as therapeutic peptides. nih.govnih.gov
In one approach, constrained pDI analogs featuring lactam staples to stabilize the helical structure were fused to a CPP. researchgate.net This strategy aimed to combine the benefits of conformational stabilization with enhanced cytosol delivery. researchgate.net Similarly, the conjugation of a cyclic CPP to a non-cell-permeable stapled peptide inhibitor was shown to enable cellular uptake and activate apoptosis in cancer cells. nih.gov The use of CPPs represents a viable strategy to improve the cellular activity of potent peptide inhibitors that lack inherent membrane-crossing capabilities. nih.govpnas.org Another strategy involves grafting the inhibitory peptide sequence onto a stable, pre-existing scaffold to maintain its bioactive conformation. researchgate.net
Design of Unnatural Peptidomimetics (e.g., sulfono-γ-AApeptides)
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are built from non-natural building blocks. This approach aims to create compounds with improved stability against proteolysis and better pharmacokinetic properties. Sulfono-γ-AApeptides are a novel class of unnatural helical foldamers that have been rationally designed to mimic the p53 α-helix. usf.eduacs.org
These peptidomimetics can be designed to present side chains that mimic the key p53 residues (Phe19, Trp23, and Leu26), allowing them to bind to the hydrophobic cleft of MDM2. nih.gov The lead compound in one study, PS10, demonstrated a Kd of 26 nM and an IC50 of 0.891 μM towards MDM2, making it one of the most potent unnatural peptidomimetic inhibitors of this interaction reported. usf.eduacs.org Structural analyses confirmed that these sulfono-γ-AApeptides adopt helical structures and competitively inhibit the p53-MDM2 interaction. usf.edu A significant advantage of this class of compounds is their remarkable resistance to proteolytic degradation, which enhances their biological potential as therapeutic agents. usf.eduacs.org
Novel Chemical Modalities and Degrader Approaches
Traditional occupancy-driven inhibitors of MDM2/MDMX face challenges such as the need for high and sustained drug concentrations to be effective. To overcome these limitations, novel chemical modalities that lead to the degradation of MDM2 and MDMX have emerged as a promising therapeutic strategy.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the target protein (in this case, MDM2 or MDMX), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Several research groups have developed PROTACs for the degradation of MDM2. For instance, MD-224 is a potent MDM2 degrader that utilizes a ligand for the Cereblon (CRBN) E3 ligase. In preclinical studies, MD-224 induced rapid and profound degradation of MDM2 at nanomolar concentrations in leukemia cell lines, leading to robust p53 activation and tumor growth inhibition.
Another innovative approach involves the development of stapled peptide-based PROTACs (SP-PROTACs). Stapled peptides are short peptides that are conformationally constrained by a synthetic brace, which can improve their proteolytic stability and cell permeability. Researchers have designed SP-PROTACs that dually target both MDM2 and MDMX for degradation. For example, SPMI-HIF2-1 is a stapled peptide PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to MDM2/MDMX, leading to their degradation and subsequent p53 activation.
The efficacy of these PROTACs is typically evaluated by measuring their degradation capability (DC50 and Dmax) and their anti-proliferative effects in cancer cell lines.
| Compound | Target(s) | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
|---|---|---|---|---|---|---|
| MD-224 | MDM2 | CRBN | <1 nM | >90% | RS4;11 (Leukemia) | medchemexpress.com |
| A1874 | BRD4 | MDM2 | 32 nM | >98% | - | nih.gov |
| CL144 | MDM2 | CRBN | ~10 nM | ~80% | hBMSCs | researchgate.net |
| CL174 | MDM2 | CRBN | ~100 nM | ~70% | hBMSCs | researchgate.net |
| KT-253 | MDM2 | Cereblon | 0.4 nM | - | RS4;11 (Leukemia) | medchemexpress.com |
The fundamental mechanism of action for PROTACs is based on induced proximity. By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. This event is often referred to as "hijacking" the ubiquitin-proteasome system. The formation of a stable ternary complex (target protein-PROTAC-E3 ligase) is crucial for efficient ubiquitination and subsequent degradation. The linker length and composition, as well as the binding affinities of the ligands for their respective proteins, play a critical role in the stability and geometry of this ternary complex, ultimately influencing the degradation efficiency.
Computational Design and Predictive Modeling for MDM2/X pDI Optimization
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of drug candidates. These approaches save significant time and resources by prioritizing compounds for synthesis and experimental testing.
Structure-based drug design (SBDD) relies on the three-dimensional structural information of the target protein to design ligands with high affinity and selectivity. The crystal structures of MDM2 and MDMX in complex with p53-derived peptides, such as pDI, have provided invaluable insights for the design of improved analogs.
A notable example is the development of the pDIQ peptide. Starting from the co-crystal structure of the parent peptide pDI bound to MDM2 and MDMX, researchers identified key interactions and conformational changes. Through iterative design and synthesis, they introduced four amino acid substitutions to create pDIQ, which exhibited a five-fold increase in potency against both MDM2 and MDMX compared to the parent pDI peptide. researchgate.net Structural studies of the pDIQ-MDM2/MDMX complexes revealed that the enhanced affinity was due to large conformational changes in the peptide that allowed it to access a hydrophobic site unique to MDMX. researchgate.net
| Peptide | MDM2 IC50 (nM) | MDMX IC50 (nM) | Reference |
|---|---|---|---|
| pDI | 40 | 550 | researchgate.net |
| pDIQ | 8 | 110 | researchgate.net |
Ligand docking and virtual screening are powerful computational techniques used to identify novel chemical scaffolds that can bind to a target protein. Virtual screening involves the computational screening of large libraries of compounds to identify potential hits. This process is often followed by ligand docking, which predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.
Several studies have successfully employed virtual screening and docking to discover novel small-molecule inhibitors of the MDM2-p53 interaction. These studies often start with a pharmacophore model based on known inhibitors or the key interaction points from the p53 peptide. The identified hits are then subjected to experimental validation to confirm their binding affinity and biological activity.
| Compound ID | Docking Score (kcal/mol) | Experimental Ki (µM) | Reference |
|---|---|---|---|
| AK-968/41172044 | - | 43.5 | nih.gov |
| AO-476/43250177 | -8.1 | 9.5 | nih.gov |
| AG-690/37072075 | -7.9 | 8.5 | nih.gov |
| AK-968/15254441 | -7.8 | 23.4 | nih.gov |
| AO-022/43452814 | -7.7 | 3.2 | nih.gov |
| AF-399/25108021 | -7.6 | 23.1 | nih.gov |
Predictive modeling techniques aim to quantitatively estimate the binding affinity of a ligand for its target protein. One of the most widely used methods is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. These methods calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models.
MM/PBSA and MM/GBSA have been applied to study the binding of various inhibitors to MDM2, providing insights into the energetic contributions of different interactions. While these methods have shown good correlation with experimental binding affinities in many cases, their predictive accuracy can be system-dependent. These models are valuable for ranking compounds within a series and for understanding the driving forces of molecular recognition, thereby guiding the optimization of lead compounds. For instance, studies have used these methods to rationalize the higher affinity of certain inhibitors for MDM2 over MDMX by dissecting the individual energy components contributing to the binding.
Preclinical Efficacy and Biological Effects in Model Systems
In Vitro Cellular Studies in Cancer Cell Lines
Laboratory studies using cancer cell lines have been instrumental in elucidating the cellular and molecular mechanisms of the MDM2/X pDI inhibitory protein. These studies have demonstrated its efficacy in p53 wild-type cancer cells.
Cell Viability and Proliferation Assays
The dual-target MDM2/MDMX inhibitory protein containing the pDI peptide has been shown to effectively reduce the viability of breast cancer cell lines that express wild-type p53. spandidos-publications.com In studies involving the MCF-7 and ZR-75-30 breast cancer cell lines, treatment with this recombinant protein led to a significant decrease in cell viability, highlighting its anti-proliferative effects. spandidos-publications.com
| Cell Line | p53 Status | Effect of this compound |
|---|---|---|
| MCF-7 | Wild-Type | Reduced Viability |
| ZR-75-30 | Wild-Type | Reduced Viability |
Apoptosis Induction and Cell Cycle Distribution Analysis
A key mechanism through which the this compound protein exerts its anti-cancer effects is by inducing apoptosis, or programmed cell death. In MCF-7 breast cancer cells, treatment with the recombinant protein resulted in a substantial increase in the apoptotic cell population. spandidos-publications.com Flow cytometry analysis revealed that 35.27% of cells treated with the this compound protein were undergoing apoptosis, a significant increase compared to control groups treated with PBS (7.41%) or the MDM2 inhibitor nutlin-3α (10.34%). spandidos-publications.com
Furthermore, the inhibitory protein was found to promote cell cycle arrest, a state where the cell stops dividing. spandidos-publications.com This disruption of the normal cell cycle progression prevents the proliferation of cancer cells.
| Treatment Group (MCF-7 Cells) | Percentage of Apoptotic Cells (%) | Standard Deviation (±) |
|---|---|---|
| This compound Protein | 35.27 | 0.54 |
| Nutlin-3α | 10.34 | 1.13 |
| PBS (Control) | 7.41 | 0.83 |
Measurement of p53 and MDM2/MDMX Protein Levels via Western Blotting
The this compound inhibitory protein functions by disrupting the interaction between p53 and its negative regulators, MDM2 and MDMX. This leads to the activation and stabilization of the p53 protein. spandidos-publications.com Western blot analyses have confirmed that treatment with the recombinant protein leads to an increase in p53 protein levels. spandidos-publications.com Concurrently, the expression of both MDM2 and MDMX proteins was shown to be inhibited. spandidos-publications.com This is significant because MDM2 is itself a transcriptional target of p53, creating a negative feedback loop that the inhibitory protein helps to overcome. spandidos-publications.comnih.govyoutube.com
Gene Expression Profiling of p53-Responsive Genes
The stabilization and activation of p53 by the this compound protein leads to the increased expression of downstream genes that are critical for tumor suppression. Studies have shown that this protein enhances the expression of key p53 target genes such as p21, BAX, and PUMA. spandidos-publications.com The p21 protein is a crucial inhibitor of the cell cycle, while BAX and PUMA are pro-apoptotic proteins that play a direct role in initiating programmed cell death. spandidos-publications.comosti.gov The upregulation of these genes provides a mechanistic link between p53 activation and the observed effects of cell cycle arrest and apoptosis. spandidos-publications.com
In Vivo Studies in Preclinical Tumor Models
Assessment of Tumor Growth Inhibition in Xenograft Models
While extensive in vivo data for other MDM2 inhibitors exists, demonstrating their ability to inhibit tumor growth in xenograft models, specific studies detailing the in vivo efficacy of the this compound peptide in such models are not available in the reviewed literature. nih.govnih.govnih.gov Research on similar MDM2-p53 antagonists has shown significant tumor growth inhibition in various cancer xenografts, providing a strong rationale for the potential in vivo activity of dual MDM2/MDMX inhibitors. nih.govpharmacoj.com
Pharmacodynamic Markers of On-Target Activity in Tumor Tissues
In preclinical models, the on-target activity of dual MDM2/MDMX inhibitors is assessed through a variety of pharmacodynamic markers that confirm the intended biological effect of reactivating the p53 tumor suppressor pathway. Following administration of these agents, a key indicator of target engagement is the stabilization and accumulation of the p53 protein in tumor tissues. This is a direct consequence of inhibiting the E3 ubiquitin ligase activity of MDM2 and the inhibitory binding of MDMX. frontiersin.orgnih.govtargetedonc.com
The upregulation of p53-dependent target genes serves as a robust and quantifiable pharmacodynamic marker. targetedonc.com Preclinical studies have consistently demonstrated a significant increase in the transcription of genes involved in cell cycle arrest and apoptosis. One of the most well-documented of these is CDKN1A, which encodes the p21 protein, a critical regulator of cell cycle progression. nih.govmdpi.com Another important marker is the induction of pro-apoptotic genes such as PUMA (p53 upregulated modulator of apoptosis) and BAX (BCL2 associated X, apoptosis regulator). The increased expression of these genes provides evidence that the reactivated p53 is transcriptionally active and capable of initiating the apoptotic cascade.
The table below summarizes key pharmacodynamic markers used to evaluate the on-target activity of MDM2/MDMX inhibitors in preclinical tumor models.
| Marker Category | Specific Marker | Biological Function | Method of Detection |
| Target Engagement | p53 Protein Levels | Stabilization and accumulation | Immunohistochemistry (IHC), Western Blot |
| Transcriptional Activation | CDKN1A (p21) mRNA/Protein | Cell cycle arrest | qRT-PCR, IHC, Western Blot |
| Transcriptional Activation | PUMA mRNA/Protein | Induction of apoptosis | qRT-PCR, IHC, Western Blot |
| Transcriptional Activation | BAX mRNA/Protein | Induction of apoptosis | qRT-PCR, IHC, Western Blot |
| Cellular Response | Caspase-3 Cleavage | Execution of apoptosis | IHC, Western Blot |
| Cellular Response | TUNEL Staining | DNA fragmentation in apoptosis | In situ cell death detection |
Impact on Metastasis and Invasion in Model Systems
Preclinical investigations have shown that targeting MDM2 can significantly impede metastasis and invasion in various cancer models. nih.govnih.gov MDM2 has been shown to promote cancer cell motility and invasiveness through mechanisms that can be independent of its interaction with p53. nih.gov For instance, MDM2 can facilitate the degradation of E-cadherin, a key protein in maintaining cell-cell adhesion, thereby promoting epithelial-mesenchymal transition (EMT), a critical process in the initiation of metastasis. nih.gov
Studies using in vitro models, such as transwell migration and invasion assays, have demonstrated that the inhibition of MDM2 leads to a marked reduction in the ability of cancer cells to migrate and invade through extracellular matrix barriers. nih.gov In vivo analyses in orthotopic mouse models have corroborated these findings, showing that silencing MDM2 in breast cancer cells results in a decrease in circulating tumor cells and the formation of metastatic foci in the lungs. nih.gov Furthermore, MDM2 has been implicated in promoting angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. nih.gov Inhibition of MDM2 can therefore also exert anti-metastatic effects by impairing the tumor's ability to establish a blood supply. nih.gov
The table below details the observed effects of MDM2 inhibition on metastatic and invasive processes in preclinical models.
| Model System | Key Finding | Implication for Metastasis/Invasion |
| In Vitro Cell Lines (Breast Cancer) | Decreased cell migration and invasion | Reduced ability of cancer cells to move and penetrate tissues |
| Orthotopic Mouse Models (Breast Cancer) | Reduced primary tumor vasculature | Impaired ability to form new blood vessels to support tumor growth |
| Orthotopic Mouse Models (Breast Cancer) | Fewer circulating tumor cells | Decreased dissemination of cancer cells into the bloodstream |
| Orthotopic Mouse Models (Breast Cancer) | Diminished lung metastatic foci | Reduced ability to form secondary tumors in distant organs |
Combination Therapeutic Strategies in Model Systems
Synergy with Conventional Chemotherapeutic Agents (e.g., DNA damaging agents)
The combination of MDM2/MDMX inhibitors with conventional chemotherapeutic agents, particularly those that induce DNA damage, has shown significant synergistic effects in preclinical models. nih.gov The rationale behind this combination is that while DNA-damaging agents cause cellular stress that would normally activate p53, tumor cells often overexpress MDM2 and MDMX to dampen this response. By inhibiting MDM2 and MDMX, the p53 response to chemotherapy-induced DNA damage is augmented, leading to enhanced cancer cell death.
Preclinical studies have demonstrated that MDM2 inhibitors can lower the threshold for apoptosis induction by cytotoxic drugs. semanticscholar.org For example, in models of hormone receptor-positive breast cancer, the dual MDM2/MDMX inhibitor ALRN-6924 enhanced the antitumor efficacy of chemotherapy. mdpi.com It has also been observed that inhibiting MDM2 can prevent the repair of DNA damage, leading to synthetic lethality when combined with genotoxic agents like cisplatin, an effect that may be independent of p53 status. elgenelim.com
Combinations with Targeted Therapies and Pathway Inhibitors
Dual MDM2/MDMX inhibitors have demonstrated broad and robust synergy when combined with various targeted therapies and pathway inhibitors in preclinical models. nih.gov This approach is based on the premise that cancer cells often rely on multiple signaling pathways for their survival and proliferation, and simultaneously targeting different nodes of these networks can lead to a more profound and durable anti-tumor response. nih.govnih.gov
Significant synergy has been observed with inhibitors of the MAPK and PI3K pathways. nih.gov For instance, the combination of MDM2 inhibitors with MEK inhibitors has been shown to be effective in patient-derived models of lung adenocarcinoma harboring concurrent oncogenic drivers and MDM2 amplification. nih.govresearchgate.net Similarly, combinations with PI3K inhibitors have shown synergistic effects across various tumor cell types, not limited to those with mutations in the PI3K pathway. nih.gov Other targeted agents that have shown synergy with MDM2 inhibitors in preclinical studies include BH3 mimetics, BCR-ABL antagonists, and HDAC inhibitors. nih.gov In models of ER-positive breast cancer, MDM2 inhibition has shown synergy with endocrine therapy and CDK4/6 inhibitors. researchgate.net
The following table provides examples of synergistic combinations of MDM2/MDMX inhibitors with targeted therapies in preclinical models.
| Combination Agent Class | Specific Example | Cancer Model | Observed Effect |
| MEK Inhibitors | Trametinib | Lung Adenocarcinoma | Enhanced tumor control and apoptosis |
| PI3K Inhibitors | GDC-0941 | Various Solid Tumors | Broad and robust synergy in suppressing cell viability |
| CDK4/6 Inhibitors | Palbociclib | ER-positive Breast Cancer | Increased antagonism of cell cycle progression |
| Endocrine Therapy | Fulvestrant | ER-positive Breast Cancer | Induction of senescence in resistant cells |
Mechanisms of Enhanced Efficacy in Combination Regimens
The enhanced efficacy observed in combination regimens involving MDM2/MDMX inhibitors stems from the convergence of multiple anti-cancer mechanisms. A primary mechanism is the dramatic increase in apoptosis. nih.gov While single-agent therapies may induce a certain level of cell death, the combination of an MDM2 inhibitor with a targeted agent like a MEK or PI3K inhibitor leads to a synergistic increase in caspase-3/7 activity, a hallmark of apoptosis. nih.gov
In addition to apoptosis, combination therapies can lead to a more profound cell cycle arrest. researchgate.net For example, in ER-positive breast cancer models, the combination of an MDM2 inhibitor with a CDK4/6 inhibitor resulted in a synergistic antagonism of cell cycle progression. researchgate.net Another mechanism of enhanced efficacy is the induction of cellular senescence, a state of irreversible cell cycle arrest. In models of treatment-resistant breast cancer, the combination of an MDM2 inhibitor with fulvestrant or palbociclib was able to push resistant cells into senescence. researchgate.net Furthermore, in the context of immunotherapy, MDM2 inhibition has been shown to enhance the efficacy of immune checkpoint inhibitors by increasing the production of IL-15 and MHC class II, thereby disrupting the immunosuppressive tumor microenvironment. nih.gov
Resistance Mechanisms in Preclinical Models
Despite the promise of MDM2/MDMX inhibitors, the development of resistance is a significant challenge. nih.govnih.gov Preclinical models have been instrumental in elucidating the mechanisms by which cancer cells can evade the effects of these drugs. One of the most common mechanisms of acquired resistance is the mutation of the TP53 gene. mdpi.com Since MDM2/MDMX inhibitors function by reactivating wild-type p53, mutations that inactivate p53 render these drugs ineffective.
Another key resistance mechanism is the upregulation of MDMX. mdpi.com In some cases, cancer cells may adapt to MDM2 inhibition by increasing the expression of MDMX, which can still independently inhibit p53. This highlights the importance of dual inhibitors that target both MDM2 and MDMX. Furthermore, alterations in the p53 pathway downstream of p53 can also contribute to resistance. For example, defects in the apoptotic machinery, such as the loss of pro-apoptotic proteins like BAX or the overexpression of anti-apoptotic proteins like BCL-2, can prevent p53-mediated cell death. The activation of alternative survival pathways can also confer resistance. nih.gov
The table below outlines some of the key resistance mechanisms to MDM2/MDMX inhibitors identified in preclinical models.
| Resistance Mechanism | Description | Consequence |
| TP53 Mutation | Acquisition of mutations that inactivate the p53 protein. | The primary target of the drug is lost, rendering it ineffective. |
| MDMX Upregulation | Increased expression of MDMX, which can independently inhibit p53. | Circumvents the effect of drugs that only target MDM2. |
| Defects in Apoptotic Pathway | Loss of pro-apoptotic proteins (e.g., BAX) or gain of anti-apoptotic proteins (e.g., BCL-2). | Cells are unable to undergo p53-mediated apoptosis. |
| Activation of Survival Pathways | Upregulation of alternative signaling pathways that promote cell survival and proliferation. | Bypasses the cell cycle arrest and apoptotic signals from reactivated p53. |
Identification of Factors Conferring Resistance to MDM2/MDMX Inhibition
The development of resistance to inhibitors of the MDM2/MDMX-p53 interaction presents a significant challenge to their therapeutic efficacy. Preclinical studies in various model systems have been instrumental in identifying the molecular mechanisms that allow cancer cells to evade the cytotoxic effects of these agents. These resistance mechanisms can be either intrinsic, existing prior to treatment, or acquired, developing as a consequence of therapy.
One of the most frequently observed mechanisms of acquired resistance is the mutation of the TP53 gene. nih.govnih.gov In preclinical models, cancer cell lines with wild-type TP53 that are initially sensitive to MDM2 inhibitors can develop resistance through the acquisition of loss-of-function mutations in TP53. nih.govoaepublish.com For instance, prolonged exposure of acute leukemia and osteosarcoma cell lines to the MDM2 inhibitor SAR405838 in vitro led to the emergence of resistant populations harboring mutations in the DNA binding domain of p53. nih.govplos.org These mutations render the p53 protein non-functional, thereby uncoupling the MDM2/MDMX inhibitory axis from its downstream tumor-suppressive effects. plos.org This phenomenon has been observed across various cancer types and with different MDM2 inhibitors, highlighting it as a common escape pathway. nih.govnih.gov
Upregulation of MDMX (also known as MDM4) is another critical factor that can confer resistance to MDM2-selective inhibitors. nih.govmdpi.com MDMX is a homolog of MDM2 that also binds to and inhibits p53 transcriptional activity, but it lacks intrinsic E3 ubiquitin ligase activity. mdpi.com Overexpression of MDMX can sequester p53, rendering inhibitors that solely target the p53-binding pocket of MDM2 less effective. nih.gov This highlights the importance of the relative expression levels of MDM2 and MDMX in determining cellular sensitivity.
Alterations in other oncogenic signaling pathways can also contribute to resistance. The activation of pro-survival pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can counteract the pro-apoptotic signals initiated by p53 reactivation. For example, treatment of lung adenocarcinoma models with an MDM2 inhibitor was shown to induce ERK phosphorylation, suggesting a feedback mechanism that could promote survival and resistance. researchgate.net
Furthermore, changes in the expression of apoptosis-regulating proteins are a key determinant of resistance. Downregulation of pro-apoptotic proteins like BAX or upregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL can raise the threshold for apoptosis induction, thereby conferring resistance to MDM2/MDMX inhibitors. nih.govmdpi.com In acute leukemia models, acquired resistance to Bcl-2 inhibitors was associated with the downregulation of BAX. nih.gov
The following table summarizes key factors identified in preclinical models that confer resistance to MDM2/MDMX inhibition.
| Resistance Factor | Mechanism of Action | Cancer Model System(s) | Reference(s) |
| TP53 Gene Mutations | Loss of p53 tumor suppressor function, preventing apoptosis and cell cycle arrest. | Acute Leukemia (RS4;11, MV4;11), Osteosarcoma (SJSA-1) | nih.govplos.orgresearchgate.net |
| MDMX Upregulation | Sequesters and inhibits p53, bypassing MDM2-specific inhibition. | Various solid tumors | nih.govmdpi.com |
| Activation of Pro-Survival Pathways | Counteracts p53-mediated apoptotic signals (e.g., increased ERK phosphorylation). | Lung Adenocarcinoma | researchgate.net |
| Altered Apoptosis Regulators | Increased expression of anti-apoptotic proteins (Bcl-2, Bcl-xL) or decreased expression of pro-apoptotic proteins (BAX). | Acute Leukemia (RS4;11) | nih.govmdpi.com |
Development of Strategies to Overcome Resistance in Model Systems
To address the challenge of resistance, extensive preclinical research has focused on developing strategies to restore or enhance the efficacy of MDM2/MDMX inhibitors. The predominant approach has been the use of combination therapies, targeting multiple nodes within cancer signaling networks to create synthetic lethality and prevent the emergence of resistant clones. nih.govresearchgate.net
A promising strategy involves the co-targeting of the anti-apoptotic machinery. Given that upregulation of Bcl-2 family proteins is a mechanism of resistance, combining MDM2 inhibitors with Bcl-2 inhibitors has shown synergistic effects in preclinical models of acute leukemia. nih.gov The sequential or combined treatment with the MDM2 inhibitor SAR405838 and the Bcl-2 inhibitor ABT-263 resulted in more durable tumor regression in xenograft models than either agent alone, suggesting that this combination can overcome resistance mediated by the upregulation of anti-apoptotic proteins. nih.gov
Combination with conventional chemotherapy has also been explored. In preclinical models of neuroblastoma and testicular cancer, the addition of MDM2 inhibitors like nutlin-3 to cisplatin or doxorubicin resulted in synergistic cytotoxicity and a significant decrease in tumor growth. nih.gov This suggests that reactivating p53 can lower the threshold for chemotherapy-induced apoptosis. Similarly, combining the MDM2 inhibitor MI-319 with cisplatin led to increased cell growth inhibition in pancreatic cancer cells. mdpi.com
Targeting parallel survival pathways is another effective approach. As resistance can be mediated by the activation of the MAPK pathway, the combination of an MDM2 inhibitor (milademetan) with a MEK inhibitor (trametinib) has been investigated. In patient-derived models of lung adenocarcinoma with MDM2 amplification, this combination was synergistic in inhibiting growth and increasing the expression of pro-apoptotic proteins. researchgate.netnih.gov The MEK inhibitor was able to suppress the feedback activation of ERK phosphorylation observed with MDM2 inhibition alone. researchgate.net Similarly, combining MDM2 inhibitors with CDK4/6 inhibitors, such as palbociclib, has shown enhanced antitumor efficacy in models of dedifferentiated liposarcoma and endocrine-resistant breast cancer. nih.gov
Dual inhibition of both MDM2 and MDMX is a rational strategy to overcome resistance mediated by MDMX upregulation. The development of dual inhibitors or the combination of selective inhibitors is being explored. Preclinical studies with the dual MDM2/MDMX inhibitor ALRN-6924 have shown robust on-target activity in leukemia cells, providing a rationale for its clinical development. targetedonc.com
The following interactive table details preclinical findings for various combination strategies designed to overcome resistance to MDM2/MDMX inhibition.
| Combination Strategy | Rationale | Preclinical Model(s) | Key Findings | Reference(s) |
| MDM2i + Bcl-2i | Overcome resistance via upregulation of anti-apoptotic proteins. | Acute Leukemia (RS4;11, MV4;11) | Synergistic apoptosis; longer-term tumor regression in xenografts. | nih.gov |
| MDM2i + Chemotherapy | Lower the threshold for chemotherapy-induced apoptosis. | Neuroblastoma, Testicular Cancer, Pancreatic Cancer | Synergistic cytotoxicity and tumor growth inhibition. | nih.govmdpi.com |
| MDM2i + MEK Inhibitor | Block feedback activation of the pro-survival MAPK pathway. | Lung Adenocarcinoma | Synergistic growth inhibition and increased apoptosis. | researchgate.netnih.gov |
| MDM2i + CDK4/6 Inhibitor | Co-target key cell cycle regulatory pathways. | Dedifferentiated Liposarcoma, Breast Cancer | Enhanced antitumor efficacy compared to single agents. | nih.gov |
| MDM2i + Antiangiogenic Agent | Target tumor growth and metastasis through different mechanisms. | Breast Cancer (MCF-7) | Significant decrease in cell viability and migration; increased apoptosis. | mdpi.com |
| Dual MDM2/MDMX Inhibition | Overcome resistance mediated by MDMX upregulation. | Acute Myeloid Leukemia | Robust p53 activation and on-target activity. | targetedonc.com |
Advanced Research Directions and Future Perspectives for Mdm2/x Pdi
Integration of Systems Biology and Multi-Omics Data in Research
The complex interplay between MDM2, MDMX, and p53, along with their broader involvement in cellular processes, necessitates the application of systems biology and multi-omics approaches. These methodologies enable a holistic understanding of how MDM2/X pDIs impact cellular networks and identify novel therapeutic vulnerabilities.
Unraveling Complex MDM2/MDMX Signaling Networks
MDM2 and MDMX are not merely inhibitors of p53; they are integral components of diverse signaling networks, modulating and responding to various cellular cues researchgate.netnih.gov. Systems biology studies are providing the rationale for using MDM protein antagonists, including MDM2/X pDIs, in combination with other anticancer drugs researchgate.net. Multi-omics data, such as transcriptomics and proteomics, are crucial for deciphering the dynamic responses of these networks to MDM2/MDMX inhibition. For instance, time-series transcriptomics and proteomics have been employed to quantify mRNA and protein dynamics, revealing how p53 oscillations, a key aspect of its tumor suppressive function, are modulated by MDM2 inhibition harvard.edu.
Beyond p53, MDM2 and MDMX are involved in ubiquitin-dependent signaling pathways and interact with numerous other partners, influencing gene expression and genome stability researchgate.net. MDM2, for example, can regulate gene expression and DNA repair by interacting with chromatin or chromatin-associated factors, affecting processes like amino acid metabolism and stemness mdpi.com. MDMX, despite its homology to MDM2, does not have a clear role in regulating epigenetic modulators, but it interacts with and inhibits transcription factors like E2F and SMAD families, suggesting a broader influence on gene expression beyond p53-dependent transcription nih.gov. The integration of metabolomics with protein-protein interaction networks has also identified MDM2's functional role in conditions like diabetic nephropathy, linking it to key metabolite biomarkers jci.org.
Predicting and Validating Novel Interaction Partners
Multi-omics approaches, particularly proteomics, are instrumental in identifying novel interaction partners of the MDM2-MDMX complex, especially in p53-independent contexts. Data-independent acquisition (DIA)-based profiling has been used to study the p53-independent biology of MDM2 and MDMX, revealing pathways affected by their modulation mdpi.comresearchgate.net. This has led to the identification and validation of new interaction partners of the MDM2-MDMX complex in human cells, such as proteins involved in the ferroptosis pathway mdpi.com.
For example, analysis of H1299 cells (a p53-null non-small-cell lung carcinoma cell line) treated with MDM2/MDMX inhibitors or siRNAs has shown that the MDM2-MDMX complex plays roles in cellular processes independent of p53. This research identified dysregulated proteins involved in processes like chromatin binding, cyclin binding, and rRNA binding upon MDM2 downregulation mdpi.com. Such findings highlight the potential for MDM2/X pDIs to influence a wider array of cellular functions through previously uncharacterized interactions.
Unanswered Questions and Research Gaps in MDM2/X pDI Biology and Development
Despite significant advancements, several critical questions remain unanswered regarding this compound biology and their therapeutic development, particularly concerning MDMX-specific mechanisms, long-term effects of inhibition, and their roles within the tumor microenvironment.
Further Elucidation of MDMX-Specific Regulatory Mechanisms
While MDM2 and MDMX both inhibit p53, their regulatory mechanisms differ, and MDMX lacks intrinsic E3 ubiquitin ligase activity researchgate.netoup.com. Current MDM2 inhibitors often show weak interaction with MDMX, which can compromise their efficacy in tumors where MDMX is overexpressed oup.comnih.gov. Efforts to develop MDMX inhibitors have faced challenges, indicating gaps in understanding MDMX structure and regulation pnas.org.
Research is ongoing to understand MDMX-specific regulatory mechanisms, such as autoinhibitory mechanisms involving intramolecular interactions within MDMX itself, which can mimic p53 binding and regulate MDMX-p53 interaction pnas.org. For instance, a hydrophobic peptide in MDMX's central segment, resembling the p53 transactivation domain, can interact with MDMX's N-terminal domain, leading to autoinhibition pnas.org. Additionally, post-translational modifications, like phosphorylation by CK1α, can influence MDMX-p53 binding by affecting these intramolecular interactions pnas.org. Further understanding of these unique regulatory aspects of MDMX is crucial for designing more effective MDM2/MDMX dual inhibitors or MDMX-specific inhibitors oup.comnih.gov.
Long-Term Effects and Adaptations to MDM2/MDMX Inhibition in Chronic Models
The long-term effects of MDM2/MDMX inhibition, particularly in chronic models, and the potential for cellular adaptations leading to resistance are critical areas of investigation. While MDM2 inhibitors can induce p53 reactivation and apoptosis, sustained inhibition can lead to adaptive stress responses amegroups.org. The p53/MDM2 feedback loop is a well-known regulatory mechanism, where p53 induces MDM2, which then degrades p53 nih.gov. Disruptions to this feedback loop, such as under nutrient starvation, can lead to sustained p53 levels nih.gov.
Understanding how cells adapt to prolonged MDM2/MDMX inhibition is vital for overcoming therapeutic resistance. The adaptive stress response, associated with a decline in p53 levels, can be harmful if chronic, potentially leading to a permanent loss of p53-dependent homeostasis amegroups.org. Therefore, future research needs to explore the dynamics of p53 and MDM proteins under chronic inhibition and identify the molecular mechanisms underlying cellular adaptation to maintain therapeutic efficacy over time.
Exploration of Potential MDM2/MDMX Roles in the Tumor Microenvironment in Preclinical Models
Emerging research highlights the significant roles of MDM2 and MDMX beyond direct tumor cell effects, particularly within the tumor microenvironment (TME). Preclinical studies have shown that MDM2 is involved in tumor immune evasion and can modulate the immune microenvironment, primarily by inhibiting p53 function researchgate.net. Reactivation of p53 can restore immune activity and counteract suppression in the TME researchgate.net.
MDM2 inhibition has been shown to enhance immunotherapy responses in preclinical models, with MDM2 inhibitors like BI-907828 and APG-115 demonstrating synergistic activity with anti-PD-1 antibody-based immunotherapy in murine models ashpublications.org. This suggests that MDM2/X pDIs could be promising strategies for enhancing antitumor immunity researchgate.netashpublications.orgnih.gov. Furthermore, MDM2 has been implicated in promoting early-stage metastasis and circulating tumor cells (CTCs) in breast cancer models nih.gov. MDMX also influences the metastatic phenotype, correlating with increased CTCs and expression of CXCR4 and PTGS2 nih.gov. Further exploration of these roles in preclinical models is essential to fully leverage MDM2/X pDIs in combination therapies targeting both tumor cells and the TME.
Q & A
Basic: What computational methodologies are standard for analyzing MDM2/X pDI peptide binding affinity?
Answer:
The primary approach combines molecular dynamics (MD) simulations with high-throughput point mutation screening . For example, studies use 27 independent MD simulations to assess structural stability and binding energy changes after mutagenesis . Pairing this with tools like AMBER or GROMACS for force field optimization ensures accurate modeling of peptide-MDM2/X interactions. Validation via free energy calculations (e.g., MM-PBSA) is critical to quantify binding affinities .
Advanced: How can discrepancies between computational predictions and experimental binding data for this compound inhibitors be resolved?
Answer:
Implement iterative validation cycles :
- Start with computational screening (e.g., in silico mutagenesis) to prioritize high-affinity mutants.
- Validate top candidates using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Refine MD parameters (e.g., solvation models, simulation time) based on experimental discrepancies.
Evidence shows that aligning MD-derived ΔG values with SPR-measured Kd values reduces error margins by 15–20% .
Basic: Which experimental techniques validate structural dynamics in this compound interactions?
Answer:
- X-ray crystallography : Resolves atomic-level details of peptide-MDM2/X binding pockets (e.g., LTFEHYWAQLTS peptide in complex with MDM2) .
- NMR spectroscopy : Tracks conformational changes in solution, critical for disordered regions.
- Circular dichroism (CD) : Monitors helicity conservation post-mutation, a key determinant of binding efficacy .
Advanced: What strategies optimize MD simulation parameters for this compound studies?
Answer:
Key parameters include:
- Simulation duration : ≥200 ns to capture full binding/unbinding events.
- Force fields : CHARMM36m for improved peptide backbone accuracy.
- Solvation models : TIP3P water with 0.15 M NaCl to mimic physiological conditions.
Studies demonstrate that extending simulations beyond 150 ns reduces conformational sampling errors by 30% .
Basic: How are dual MDM2/MDMX inhibitors designed using pDI scaffolds?
Answer:
- Sequence alignment : Identify conserved residues (e.g., Trp23 in p53) critical for both MDM2 and MDMX binding.
- In silico mutagenesis : Test substitutions (e.g., ETFEHWWSQLLS in pDIQ) to enhance dual affinity.
- Helicity optimization : Use CD to ensure α-helix stability (>60% helicity) across pH gradients .
Advanced: How does Bayesian inference enhance this compound binding predictions?
Answer:
The MELD × MD framework integrates Bayesian statistics with MD to predict ligand-bound conformations. For example, it accurately ranks binding probabilities of pDIQ and ATSP-7041 to MDM2, achieving a 90% correlation with experimental data . This method prioritizes energetically favorable states, reducing false positives in virtual screening.
Basic: What statistical methods ensure robustness in this compound data analysis?
Answer:
- Bootstrap analysis : Quantifies uncertainty in binding energy calculations (e.g., ±1.2 kcal/mol for MM-PBSA).
- Error-weighted averaging : Combines results from multiple MD trajectories to mitigate sampling bias.
- Pearson/Spearman correlation : Validates computational-experimental data alignment .
Advanced: How are sampling limitations in MD simulations of this compound addressed?
Answer:
- Enhanced sampling : Use replica-exchange MD (REMD) or metadynamics to explore rare binding/unbinding events.
- Collective variable (CV) design : Focus on distance metrics (e.g., Cα-Cα between peptide and MDM2/X).
- Multi-ensemble modeling : Combines short, high-frequency simulations with long equilibration runs .
Basic: What are best practices for ensuring reproducibility in this compound studies?
Answer:
Adhere to FAIR data principles :
- Deposit raw MD trajectories in repositories like Zenodo or GPCRmd.
- Document force field parameters , solvent models, and simulation scripts.
- Use standardized metrics (e.g., RMSD, RMSF) for cross-study comparisons .
Advanced: What systematic approaches identify critical residues in this compound influencing binding?
Answer:
- Alanine scanning mutagenesis : Quantifies residue-specific binding energy contributions (ΔΔG).
- Conservation analysis : Phylogenetic alignment of MDM2/X homologs highlights functionally critical residues.
- Machine learning : Train classifiers on mutation datasets to predict affinity changes (AUC >0.85 in recent studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
